molecular formula C13H20N2O B12830747 (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Cat. No.: B12830747
M. Wt: 220.31 g/mol
InChI Key: PXPSPBKAWKBCMJ-CYBMUJFWSA-N
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Description

®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral intermediate, ®-1-(Dimethylamino)-3-phenylpropan-2-ol.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide.

    Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The enantiomer of the compound, which may have different biological activities.

    N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: The racemic mixture containing both enantiomers.

Uniqueness

®-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This specificity makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(2R)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide

InChI

InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m1/s1

InChI Key

PXPSPBKAWKBCMJ-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)CN(C)C

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CN(C)C

Origin of Product

United States

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